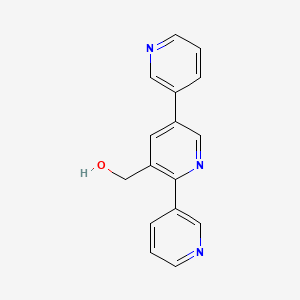
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol is a complex organic compound that belongs to the class of pyridine derivatives. This compound features a methanol group attached to a pyridine ring, which is further substituted with two additional pyridine rings at the 2 and 5 positions. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dipyridin-3-ylpyridin-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the preparation of 2,5-dipyridin-3-ylpyridine, which is then subjected to a reduction reaction to introduce the methanol group. The reaction conditions often involve the use of reducing agents such as lithium aluminium hydride or sodium borohydride in an organic solvent like tetrahydrofuran .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as shorter reaction times, increased safety, and reduced waste. The use of catalysts like Raney nickel can further enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are frequently used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the pyridine rings .
Applications De Recherche Scientifique
(2,5-Dipyridin-3-ylpyridin-3-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which (2,5-Dipyridin-3-ylpyridin-3-yl)methanol exerts its effects depends on its interaction with molecular targets. The pyridine rings can coordinate with metal ions, making it useful in coordination chemistry and catalysis. The methanol group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: This compound also features a pyridine ring but with a pyrimidine substitution, offering different chemical properties and applications.
2-Methylpyridine: A simpler pyridine derivative that is used in various industrial applications.
Uniqueness
What sets (2,5-Dipyridin-3-ylpyridin-3-yl)methanol apart is its unique structure with multiple pyridine rings and a methanol group. This combination provides a versatile platform for chemical modifications and applications in various fields.
Propriétés
Formule moléculaire |
C16H13N3O |
|---|---|
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
(2,5-dipyridin-3-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C16H13N3O/c20-11-15-7-14(12-3-1-5-17-8-12)10-19-16(15)13-4-2-6-18-9-13/h1-10,20H,11H2 |
Clé InChI |
KYQGBLDTLZTWAJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC(=C(N=C2)C3=CN=CC=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


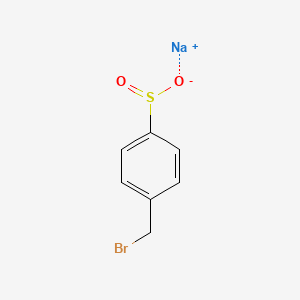
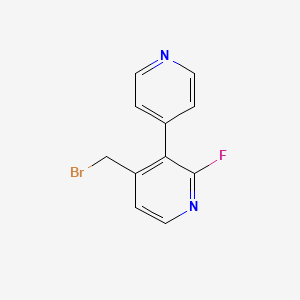
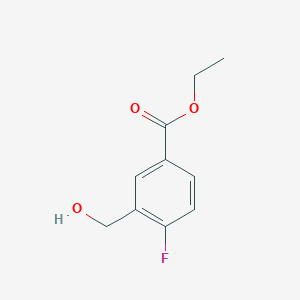
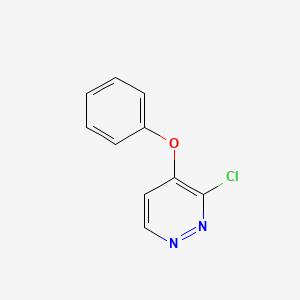




![2-chloro-1-[2,5-dimethyl-1-(4-propylphenyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B13147675.png)




![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
